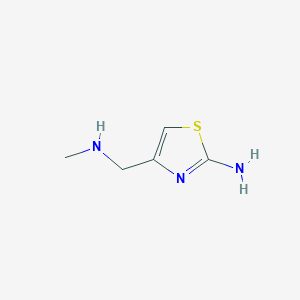

4-((Methylamino)methyl)thiazol-2-amine

概要

説明

4-((Methylamino)methyl)thiazol-2-amine is a heterocyclic organic compound that contains a thiazole ring Thiazoles are known for their aromaticity and the presence of both sulfur and nitrogen atoms in the ring structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Methylamino)methyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 2-aminothiazole, formaldehyde, and methylamine.

Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C.

Procedure: 2-aminothiazole is dissolved in water, followed by the addition of formaldehyde and methylamine. The mixture is stirred and heated to the desired temperature until the reaction is complete.

Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

化学反応の分析

Types of Reactions

4-((Methylamino)methyl)thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions. Common reagents include halogens and nucleophiles like amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted thiazole derivatives with various functional groups.

科学的研究の応用

Pharmaceutical Development

4-((Methylamino)methyl)thiazol-2-amine has emerged as a promising candidate in the field of pharmaceutical development due to its biological activity. Thiazole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.

Anticancer Activity

Research indicates that thiazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by modulating protein kinase activity, which is crucial for cell cycle regulation .

Table 1: Anticancer Efficacy of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MV4-11 | 0.25 | CDK4/6 inhibition |

| Compound B | A549 | 23.30 | Apoptosis induction |

| This compound | Various | TBD | TBD |

Biological Research

The compound's structural properties allow it to interact with various biological targets, making it a valuable tool in biological research. Its ability to bind to specific receptors can help elucidate mechanisms of disease and therapeutic action.

Mechanism of Action Studies

Studies have demonstrated that structural modifications in thiazole compounds can enhance their biological efficacy. For example, the presence of a methylamino group may increase hydrophobic interactions with target proteins, thereby improving binding affinity and specificity .

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. The compound can undergo various chemical reactions, including:

- Alkylation : Reacting with alkyl halides to form substituted thiazoles.

- Condensation : Participating in condensation reactions to create larger heterocyclic compounds.

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of a series of thiazole derivatives, including this compound. The results indicated that modifications at the thiazole ring significantly influenced anticancer activity, with some derivatives exhibiting IC50 values in the low micromolar range against human cancer cell lines .

Case Study 2: Protein Kinase Inhibition

Another study focused on the inhibition of protein kinases by thiazole derivatives. The findings suggested that compounds like this compound could serve as effective inhibitors for kinases involved in cell cycle regulation, offering potential therapeutic strategies for cancer treatment .

作用機序

The mechanism of action of 4-((Methylamino)methyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

4-Methylthiazol-2-amine: Similar structure but lacks the methylamino group.

2-Aminothiazole: The parent compound without the methylamino and methyl groups.

Thiamine (Vitamin B1): Contains a thiazole ring but has a different substitution pattern.

Uniqueness

4-((Methylamino)methyl)thiazol-2-amine is unique due to the presence of the methylamino group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thiazole derivatives and contributes to its specific properties and applications.

生物活性

4-((Methylamino)methyl)thiazol-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a thiazole ring with a methylamino group attached to a methylene bridge. The presence of the thiazole moiety is significant as it contributes to the compound's biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, this compound has shown promising activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria, suggesting that modifications in the thiazole structure can enhance antibacterial potency .

Anticancer Potential

Thiazole derivatives are also being investigated for their anticancer properties. In vitro studies have shown that this compound can inhibit cancer cell proliferation. For instance, compounds with similar thiazole structures have demonstrated cytostatic effects against HepG2 liver cancer cells . The mechanism of action may involve the inhibition of key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs) .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Thiazole derivatives often interact with various enzymes, affecting their activity. For example, structural modifications in related thiazole compounds have been shown to impact their binding affinity to CDK2 and CDK4, crucial targets in cancer therapy .

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested alongside other thiazole derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as an alternative antimicrobial agent .

Case Study 2: Anticancer Activity

A series of experiments assessed the cytotoxic effects of this compound on various cancer cell lines. Results showed that the compound significantly reduced cell viability in HepG2 cells at concentrations as low as 10 µM, with an IC50 value determined through MTT assays .

The biological activity of this compound is likely mediated through multiple pathways:

- Enzyme Interaction : The compound may bind to active sites on enzymes such as CDKs, inhibiting their function and leading to cell cycle arrest.

- Reactive Oxygen Species (ROS) : Thiazole derivatives can induce oxidative stress in cancer cells, promoting apoptosis.

- Membrane Disruption : Antimicrobial activity may be attributed to the compound's ability to disrupt bacterial cell membranes.

Data Table: Biological Activity Overview

特性

IUPAC Name |

4-(methylaminomethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c1-7-2-4-3-9-5(6)8-4/h3,7H,2H2,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNIKLGKGSDTJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。